7-Hydroxymitragynine

Übersicht

Beschreibung

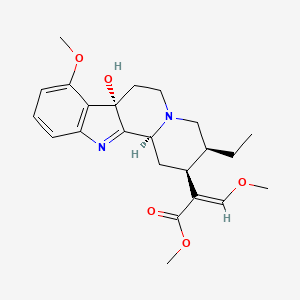

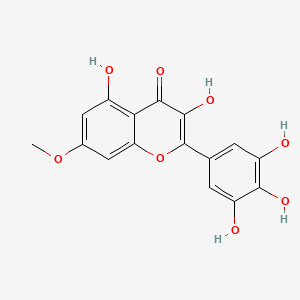

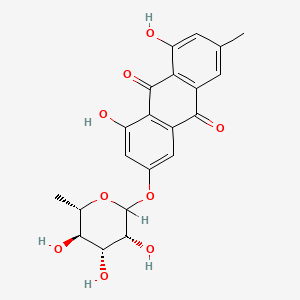

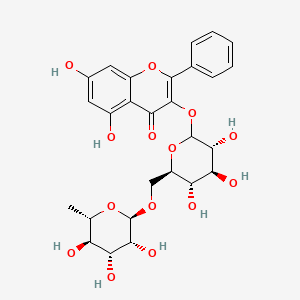

7-Hydroxymitragynine (7-OH) is a terpenoid indole alkaloid from the plant Mitragyna speciosa, commonly known as kratom . It was first described in 1994 and is a natural product derived from the mitragynine present in the kratom leaf . 7-OH binds to opioid receptors like mitragynine, but research suggests that 7-OH binds with greater potency .

Synthesis Analysis

Mitragynine, the major active compound of Mitragyna speciosa, is converted in vitro in both mouse and human liver preparations to the much more potent mu-opioid receptor agonist 7-hydroxymitragynine . This conversion is mediated by cytochrome P450 3A isoforms .Molecular Structure Analysis

The chemical formula of 7-Hydroxymitragynine is C23H30N2O5 . Its exact mass is 414.22 and its molecular weight is 414.502 .Chemical Reactions Analysis

7-Hydroxymitragynine is less stable than mitragynine, with significant drug loss at 8 hours when exposed to temperatures of 40°C and above . No significant drug losses were observed for mitragynine in aqueous solution (pH 2-10) at 4, 20, or 40°C .Wissenschaftliche Forschungsanwendungen

Stability Research in Forensic Science

The stability of 7-Hydroxymitragynine has been investigated in forensic science . The chemical stability of these compounds has not been thoroughly described . In this report, the pH and temperature-dependent stability of mitragynine (MG), and 7-hydroxymitragynine (MG-OH) were investigated using accelerated conditions . Liquid chromatography time-of-flight mass spectrometry (LC-Q/TOF-MS) was used to estimate half-lives and identify degradation products where possible .

Mood Enhancement

7-Hydroxymitragynine has been reported to enhance mood and reduce anxiety . This is likely due to its interaction with opioid receptors, as well as dopamine, serotonin, and adrenergic receptors . The mood-enhancing effects of 7-Hydroxymitragynine make it a potential therapeutic agent for mood disorders .

Metabolism Study

7-Hydroxymitragynine is generated from mitragynine in vivo by hepatic metabolism . Specifically, mitragynine converts to 7-OH within the liver, facilitated by cytochrome P450 3A isoforms . This transformation significantly enhances 7-OH’s effectiveness as a pain reliever . Understanding the metabolism of 7-Hydroxymitragynine can provide insights into its pharmacokinetics and pharmacodynamics .

Energy Boosting

7-Hydroxymitragynine also acts on the adrenergic receptors to increase both mental and physical energy levels . This makes it potentially useful for managing fatigue and enhancing cognitive performance .

Blood-Brain Barrier Penetration Study

Data from a 2014 study indicates that 7-Hydroxymitragynine has sufficient permeability and efflux ratios to pass through the blood-brain barrier via passive diffusion . This property is crucial for its pharmacological effects and can provide insights into the drug delivery mechanisms of similar compounds .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYENLSMHLCNXJT-CYXFISRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903988 | |

| Record name | 7-Hydroxymitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxymitragynine | |

CAS RN |

174418-82-7 | |

| Record name | 7-Hydroxymitragynine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174418-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxymitragynine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174418827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxymitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYMITRAGYNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T3TWA75R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)

![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)